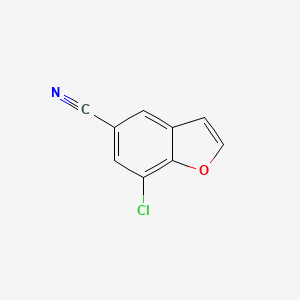

7-Chlorobenzofuran-5-carbonitrile

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-chloro-1-benzofuran-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClNO/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWNDIUVRJWQNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Chlorobenzofuran 5 Carbonitrile

Strategic Approaches to Benzofuran (B130515) Core Construction

The formation of the benzofuran ring system is the critical step in the synthesis of 7-Chlorobenzofuran-5-carbonitrile. This typically involves the intramolecular or intermolecular formation of a C-O bond and a C-C bond to complete the furan ring fused to the benzene core. Strategic approaches are broadly categorized into those that employ transition metal catalysts and those that proceed via metal-free pathways.

Transition Metal-Catalyzed Cyclization Reactions

Transition metal catalysis offers powerful and efficient methods for constructing the benzofuran nucleus, often under mild conditions with high functional group tolerance. elsevier.com Catalysts based on palladium, copper, rhodium, and other metals are widely used to facilitate the key bond-forming cyclization steps.

Palladium catalysts are exceptionally versatile in synthesizing benzofurans. elsevier.com Key strategies include the coupling of phenols with alkynes or alkenes followed by cyclization.

Larock-type Coupling: This methodology involves the reaction of an o-halo or o-triflyloxyphenol with an alkyne, followed by an annulation process to form the benzofuran ring.

Sonogashira Coupling: A prominent strategy involves the Sonogashira coupling of an o-iodophenol with a terminal alkyne, catalyzed by both palladium and a copper co-catalyst. nih.govnih.gov The resulting o-alkynylphenol intermediate then undergoes intramolecular cyclization to yield the benzofuran. This approach is highly efficient for creating 2,3-disubstituted benzofurans. nih.gov

Heck Reaction/Oxidative Cyclization: An alternative route involves a tandem sequence where a palladium catalyst facilitates a Heck reaction between a 2-hydroxystyrene and an iodobenzene, followed by an oxidative cyclization to form the benzofuran core. nih.govrsc.org This C-H activation/oxidation tandem reaction provides a novel pathway to the desired scaffold. rsc.org A palladium-catalyzed carbonylative annulation of o-alkynylphenols has also been developed, offering a method to create functionalized benzofuran systems. nih.gov

Table 1: Examples of Palladium-Catalyzed Benzofuran Synthesis

| Starting Materials | Catalyst System | Conditions | Product Type | Yield | Reference |

| o-Iodophenol, Terminal Alkyne | (PPh₃)PdCl₂, CuI, Triethylamine | Room Temperature | 2-Substituted Benzofuran | Good | nih.gov |

| 2-Hydroxystyrene, Iodobenzene | Palladium Catalyst | C-H activation/oxidation | Substituted Benzofuran | Not specified | nih.govrsc.org |

| Benzoquinone, Terminal Alkyne | Palladium Catalyst | No external base or oxidant | 2,3-Disubstituted 5-Hydroxybenzofuran | Good | nih.gov |

| o-Alkynylphenol | PdCl₂(PPh₃)₂, dppp, CsOAc | 55°C, CO (balloon) | Benzo[b]furo[3,4-d]furan-1-one | Good | nih.gov |

Copper catalysis is a cost-effective and efficient alternative for benzofuran synthesis. elsevier.com Copper-based systems can catalyze the intramolecular cyclization of appropriately substituted phenols. For instance, cuprous chloride has been used to catalyze the reaction of salicylaldehyde p-tosylhydrazones with calcium carbide to afford methyl-substituted benzofurans. organic-chemistry.org Copper iodide is frequently employed as a co-catalyst in palladium-catalyzed reactions like the Sonogashira coupling. nih.gov Furthermore, copper catalysts have been successfully used to achieve C-H phosphonation of benzofurans, demonstrating their utility in post-cyclization functionalization.

Table 2: Examples of Copper-Catalyzed Reactions for Benzofuran Synthesis

| Starting Materials | Catalyst System | Conditions | Product Type | Yield | Reference |

| Salicylaldehyde p-tosylhydrazones, Calcium Carbide | CuCl | Not specified | Methyl-substituted benzofuran | Good | organic-chemistry.org |

| o-Iodophenols, Terminal Alkynes | (PPh₃)PdCl₂, CuI (co-catalyst) | Triethylamine | 2,3-Disubstituted Benzofuran | Not specified | nih.gov |

Rhodium catalysts provide unique pathways for constructing benzofuran rings. One notable method is the rhodium-catalyzed [2+2+2] cycloaddition of phenol-linked 1,6-diynes with alkynes or nitriles, which allows for the flexible synthesis of fused benzofuran derivatives under mild conditions. nih.govresearchgate.net Another approach involves the reaction of ketones with o-difluorobenzenes in the presence of a rhodium catalyst, such as RhH(PPh₃)₄, which proceeds without a base to yield benzofurans. elsevier.com More recently, a rhodium-catalyzed direct vinylene annulation of m-salicylic acid derivatives has been reported for the selective synthesis of C4-functionalized benzofurans. nih.gov

Table 3: Examples of Rhodium-Mediated Benzofuran Synthesis

| Starting Materials | Catalyst System | Reaction Type | Product Type | Reference |

| Phenol-linked 1,6-diynes, Alkynes/Nitriles | Cationic Rhodium(I)/H₈-BINAP complex | [2+2+2] Cycloaddition | Fused Benzofuran Derivatives | nih.govresearchgate.net |

| Ketones, o-Difluorobenzenes | RhH(PPh₃)₄, dppe | α-arylation and furan cyclization | Benzofurans | elsevier.com |

| m-Salicylic acid derivatives, Vinylene carbonate | Rhodium catalyst | Vinylene Transfer | C4-Functionalized Benzofurans | nih.gov |

Several other transition metals have proven effective in catalyzing benzofuran synthesis.

Ruthenium: Ruthenium catalysts, such as [{RuCl₂(p-cymene)}₂], can facilitate site-selective C-H oxygenations. nih.gov Ruthenium nanoparticles have also been developed for the selective hydrogenation of the furan ring in benzofuran derivatives, highlighting their role in subsequent modifications. acs.orgrwth-aachen.de An effective Ru-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols also yields benzofurans. organic-chemistry.org

Iridium: Iridium(III) catalysts can promote the cyclodehydration of α-aryloxy ketones to produce multisubstituted benzofurans. organic-chemistry.org This transformation can be achieved efficiently at ambient temperatures in the presence of a copper co-catalyst. organic-chemistry.org

Indium(III): Indium(III) halides, particularly InI₃, are effective catalysts for the intramolecular hydroalkoxylation of ortho-alkynylphenols. nih.govacs.org This reaction proceeds with 5-endo-dig regioselectivity to afford benzofurans in good yields. organic-chemistry.orgacs.org Indium(III) has also been shown to catalyze cascade cycloisomerization reactions of aryl 1,5-enynes. acs.org

Table 4: Examples of Other Metal-Catalyzed Benzofuran Syntheses

| Metal Catalyst | Starting Materials | Reaction Type | Product Type | Reference |

| Ruthenium | Benzannulated homo- and bis-homopropargylic alcohols | Cycloisomerization | Benzofurans | organic-chemistry.org |

| Iridium(III) | α-Aryloxy ketones | Cyclodehydration | Multisubstituted Benzofurans | organic-chemistry.org |

| Indium(III) | ortho-Alkynylphenols | Hydroalkoxylation | Benzo[b]furans | nih.govorganic-chemistry.orgacs.org |

Metal-Free Cyclization and Condensation Reactions

While metal-catalyzed methods are powerful, metal-free alternatives offer advantages in terms of cost, toxicity, and simplified purification. These methods often rely on classical condensation reactions or the use of non-metallic reagents to induce cyclization. A convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans can be mediated by hypervalent iodine reagents like (diacetoxyiodo)benzene. organic-chemistry.org Another transition-metal-free, one-pot process involves the reaction between a phenol (B47542) derivative and an active methylene nitrile, proceeding through a nucleophilic aromatic substitution followed by a base-mediated cyclization. nih.gov Such protocols are valued for their operational simplicity and mild reaction conditions. nih.gov

Installation and Functionalization of Chlorine and Carbonitrile Moieties

The precise placement of the chlorine atom at the C7 position and the carbonitrile group at the C5 position is critical. This is typically achieved either by starting with precursors that already contain these functional groups in the correct positions or by performing regioselective functionalization on a pre-formed ring system.

Achieving regioselective halogenation on a benzofuran ring can be challenging due to multiple potential reaction sites. Therefore, a more common and controlled strategy is to begin with a precursor that already contains the chlorine atom at the desired position. For the synthesis of this compound, a logical starting material would be a 2,4-disubstituted phenol, such as a derivative of 4-chlorophenol. For instance, the synthesis of a related compound, 7-chlorobenzofuran-3(2H)-one, has been reported, starting from a chlorinated phenolic precursor. cuestionesdefisioterapia.com The regiochemical outcome of cyclization reactions is often predictable when only one ortho position on the phenolic precursor is available for cyclization, thus ensuring the formation of the 7-substituted benzofuran. oregonstate.edunih.gov

The introduction of a nitrile (carbonitrile) group can be accomplished through various standard synthetic transformations. One common method is the Sandmeyer reaction, where an amino group is converted into a nitrile via a diazonium salt intermediate. Another approach is the conversion of an aldehyde. If a benzofuran with an aldehyde at the 5-position were synthesized, it could be converted to the nitrile through formation of an oxime followed by dehydration.

A more direct approach involves using precursors that already bear the nitrile group. For example, palladium-catalyzed intramolecular annulation of 2-(2-hydroxyphenyl)acetonitriles can afford 2-arylbenzofurans, demonstrating that the nitrile group is compatible with certain cyclization conditions. organic-chemistry.org Therefore, a precursor such as a 4-chloro-2-substituted-6-cyanophenol would be an ideal starting point, directly incorporating the required chlorine and nitrile functionalities into the final benzofuran structure.

Synthesis of Precursors and Intermediates Relevant to this compound

The successful synthesis of this compound is highly dependent on the rational design and preparation of key precursors and intermediates. The choice of precursor is dictated by the selected cyclization strategy.

Based on the methodologies discussed, a versatile intermediate would be a phenol derivative substituted at the 2, 4, and 6 positions. For instance, a compound like 4-chloro-2-formyl-6-cyanophenol or 4-chloro-2-cyano-6-vinylphenol could serve as a key precursor.

For an acid- or base-catalyzed cyclization , a precursor like 2-(3-chloro-5-cyanophenoxy)acetaldehyde could be synthesized. This would likely involve the O-alkylation of 3-chloro-5-cyanophenol with a two-carbon electrophile.

For an oxidative cyclization , a precursor like 2-allyl-4-chloro-6-cyanophenol could be prepared. This intermediate could undergo a Claisen rearrangement followed by a Pd-catalyzed oxidative cyclization. acs.org

For a route involving Sonogashira coupling, a precursor like 2-bromo-4-chloro-6-cyanophenol could be coupled with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. rsc.org

The synthesis of these precursors often starts from simpler, commercially available substituted phenols, such as 4-chlorophenol or 3-chloro-5-cyanophenol, which are then further functionalized through reactions like formylation, vinylation, or bromination to install the necessary groups for the subsequent cyclization step. cuestionesdefisioterapia.comrsc.org

Green Chemistry Approaches in this compound Synthesis

The development of synthetic routes for specialty chemicals like this compound is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. While specific green chemistry protocols for the synthesis of this compound are not extensively detailed in publicly available research, the application of established green methodologies can be extrapolated to its production.

A significant focus of green chemistry is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis, for instance, can lead to shorter reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. rasayanjournal.co.in Similarly, ultrasonication can enhance reaction rates and efficiency. rasayanjournal.co.in The application of photochemical methods, utilizing light as a "clean and traceless reagent," presents another promising avenue for the eco-friendly synthesis of complex heterocyclic molecules. chemistryforsustainability.org

The choice of solvents is another critical aspect of green synthetic chemistry. The ideal "green solvent" is non-toxic, biodegradable, and sourced from renewable feedstocks. rasayanjournal.co.in Water is a highly desirable solvent due to its benign nature, and its use in organic synthesis is a key area of green chemistry research. rasayanjournal.co.in Ionic liquids, which are salts that are liquid at low temperatures, are also being explored as environmentally friendly alternatives to volatile organic compounds. rasayanjournal.co.in Solventless reactions, where the reactants are ground together, offer a particularly clean approach by eliminating the need for a solvent altogether. rasayanjournal.co.in

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher atom economy and under milder conditions. The use of catalysts can reduce the need for stoichiometric reagents, thereby minimizing waste. rasayanjournal.co.in Supported heteropolyacids, for example, have been employed as eco-friendly catalysts in the synthesis of complex organic molecules. mdpi.com

Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product that contains the essential parts of all the starting materials, are inherently green. rasayanjournal.co.in MCRs lead to higher efficiency and a reduction in the number of synthetic steps, which in turn minimizes solvent and energy consumption and waste generation. rasayanjournal.co.in

The table below outlines some key green chemistry principles and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Potential Application in this compound Synthesis |

| Use of Alternative Energy Sources | Microwave irradiation or ultrasonication could be employed to accelerate key bond-forming reactions, potentially reducing reaction times and energy consumption compared to conventional heating. |

| Use of Greener Solvents | Exploring the use of water, supercritical fluids, or biodegradable ionic liquids as reaction media to replace traditional volatile organic solvents. |

| Catalysis | Employing reusable solid acid or base catalysts for cyclization or other key steps to minimize waste and simplify product purification. |

| Atom Economy/Multicomponent Reactions | Designing a convergent synthesis where multiple starting materials are combined in a one-pot reaction to construct the benzofuran ring system, thereby reducing the number of synthetic steps and improving overall efficiency. |

| Solventless Conditions | Investigating solid-state reactions or mechanochemical methods (ball milling) for key synthetic transformations to eliminate the need for solvents. rasayanjournal.co.in |

While specific, documented examples of these approaches for this compound are limited, the broader trends in organic synthesis suggest that these green methodologies hold significant promise for developing more sustainable manufacturing processes for this and other valuable chemical compounds.

Reactivity and Chemical Transformations of 7 Chlorobenzofuran 5 Carbonitrile

Chemical Reactions of the Benzofuran (B130515) Ring System

The benzofuran ring is an aromatic heterocyclic system, and its reactivity is influenced by the electron-donating nature of the oxygen atom and the presence of electron-withdrawing chloro and cyano substituents. While the furan ring is generally electron-rich and susceptible to electrophilic attack, the fused benzene ring and the deactivating substituents on it modulate this reactivity.

The benzofuran scaffold can also be constructed through various catalytic strategies, including palladium-promoted reactions and Lewis acid-catalyzed cyclizations, highlighting the stability and accessibility of this core structure in organic synthesis. nih.govacs.org

Reactions Involving the Chlorine Substituent

The chlorine atom attached to the C7 position of the benzofuran ring is a key functional group that can be replaced or engaged in coupling reactions to build molecular complexity.

Nucleophilic aromatic substitution (SNAr) is a process where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. libretexts.org The success of this reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgnih.gov These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

In the case of 7-Chlorobenzofuran-5-carbonitrile, the carbonitrile group at the C5 position is electron-withdrawing. However, it is in a meta-like position relative to the C7 chlorine atom and therefore cannot provide the necessary resonance stabilization for the classical SNAr addition-elimination mechanism. libretexts.org Consequently, direct displacement of the chlorine by nucleophiles under standard SNAr conditions is expected to be difficult. While such reactions are not impossible, they would likely require harsh reaction conditions (high temperatures and pressures) or proceed through alternative, higher-energy pathways.

The chlorine atom at the C7 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com This reaction is highly versatile and tolerant of many functional groups. This compound can be coupled with various aryl or vinyl boronic acids to synthesize 7-aryl or 7-vinylbenzofuran derivatives. While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized phosphine ligands on the palladium catalyst can effectively facilitate the coupling. tcichemicals.comnih.gov

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.org Reacting this compound with a terminal alkyne under Sonogashira conditions would yield a 7-alkynylbenzofuran derivative. This method is a well-established route for synthesizing substituted benzofurans from ortho-halophenol precursors. researchgate.net

Table 1: Representative Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | 7-Arylbenzofuran |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N or Piperidine | 7-Alkynylbenzofuran |

Transformations of the Carbonitrile Group

The carbonitrile (cyano) group at the C5 position is a versatile functional group that can be converted into several other important functionalities, including carboxylic acids, amines, and aldehydes.

The carbonitrile group can be hydrolyzed to a carboxylic acid group under either acidic or basic conditions, typically with heating. libretexts.orgchemistrysteps.com

Acid-catalyzed hydrolysis: Heating the nitrile with an aqueous acid (e.g., HCl or H₂SO₄) first produces an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt. masterorganicchemistry.comchemguide.co.uk

Base-catalyzed hydrolysis: Refluxing the nitrile with an aqueous base (e.g., NaOH or KOH) also proceeds through an amide intermediate. The final product is the carboxylate salt, which must be subsequently acidified with a strong acid to yield the neutral carboxylic acid. chemistrysteps.comweebly.com

This transformation converts this compound into 7-Chlorobenzofuran-5-carboxylic acid.

Table 2: Conditions for Nitrile Hydrolysis

| Condition | Reagents | Initial Product | Final Product (after workup) |

|---|---|---|---|

| Acidic | H₂O, HCl (aq) or H₂SO₄ (aq), Heat | Carboxylic Acid + Ammonium Salt | Carboxylic Acid |

| Basic | H₂O, NaOH (aq) or KOH (aq), Heat | Carboxylate Salt + Ammonia | Carboxylic Acid (after acidification) |

The carbonitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Amines: Strong reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine. chemistrysteps.comharvard.edu The reaction involves the addition of two equivalents of hydride to the carbon-nitrogen triple bond, followed by an aqueous workup to yield the aminomethyl group. chemistrysteps.com Catalytic hydrogenation (e.g., using H₂ over a Raney Nickel or Palladium catalyst) is another common method for this transformation. This reaction converts this compound to (7-Chlorobenzofuran-5-yl)methanamine.

Reduction to Aldehydes: The reduction can be stopped at the aldehyde stage by using a less reactive, sterically hindered hydride reagent, such as diisobutylaluminium hydride (DIBAL-H). chemistrysteps.com The reaction is typically carried out at low temperatures. DIBAL-H adds one equivalent of hydride to the nitrile, forming an imine-aluminum complex. Subsequent hydrolysis of this intermediate during aqueous workup liberates the aldehyde. chemistrysteps.comresearchgate.net This process would transform this compound into 7-Chlorobenzofuran-5-carbaldehyde.

Table 3: Reagents for Nitrile Reduction

| Desired Product | Reagent | Intermediate | Final Functional Group |

|---|---|---|---|

| Primary Amine | Lithium Aluminum Hydride (LiAlH₄) | Amine-metal complex | -CH₂NH₂ |

| Aldehyde | Diisobutylaluminium Hydride (DIBAL-H) | Imine-aluminum complex | -CHO |

Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions, are powerful tools in organic synthesis for the construction of complex cyclic systems. The participation of benzofurans in these reactions is well-documented, with the outcome being highly dependent on the electronic nature of the substituents.

For this compound, the presence of the electron-withdrawing chloro and cyano groups on the benzene moiety significantly deactivates the furan ring towards participation as a diene in a normal-electron-demand Diels-Alder reaction. In this type of reaction, the diene is typically electron-rich. Therefore, this compound would be expected to be a poor diene.

However, the electron-deficient nature of the furan ring in this molecule suggests that it could potentially act as a dienophile in an inverse-electron-demand Diels-Alder reaction, reacting with an electron-rich diene. While less common for benzofurans, this reactivity pattern is plausible.

In the context of 1,3-dipolar cycloadditions, the electron-deficient furan ring of this compound would be expected to react readily with electron-rich 1,3-dipoles, such as nitrile oxides and nitrones wikipedia.orgnih.gov. This type of reaction provides a versatile route to the synthesis of novel heterocyclic systems fused to the benzofuran core. The regioselectivity of such cycloadditions would be influenced by both steric and electronic factors.

| Cycloaddition Type | Expected Reactivity of this compound | Reactant Type | Potential Products |

| Diels-Alder (Normal-Electron-Demand) | Low (as a diene) | Electron-poor dienophile | Low yield of adducts |

| Diels-Alder (Inverse-Electron-Demand) | Moderate (as a dienophile) | Electron-rich diene | Fused carbocyclic systems |

| 1,3-Dipolar Cycloaddition | High (as a dipolarophile) | Electron-rich 1,3-dipole | Fused heterocyclic systems |

Stability and Degradation Pathways

The stability of this compound is influenced by its molecular structure, including the inherent reactivity of the benzofuran core and the nature of its substituents. Generally, benzofuran itself is a relatively stable aromatic compound. However, the furan ring is susceptible to certain degradation pathways, particularly under oxidative conditions mdpi.comnih.gov.

The primary degradation pathway for many furan-containing compounds involves oxidative ring opening nih.gov. This can be initiated by metabolic processes, such as cytochrome P450-mediated oxidation, or by chemical oxidants. The initial step is often the formation of an epoxide across the 2,3-double bond of the furan ring. This reactive intermediate can then undergo further transformations, leading to the formation of reactive dicarbonyl species nih.gov. For this compound, such oxidative degradation would lead to complex mixtures of products.

The presence of the chloro and cyano groups on the benzene ring can influence the stability of the molecule. These electron-withdrawing groups can affect the electron density of the entire ring system, potentially altering its susceptibility to oxidative attack.

Hydrolysis of the nitrile group to a carboxylic acid or an amide is a potential degradation pathway, typically requiring acidic or basic conditions. The chloro group is generally stable on an aromatic ring but could be susceptible to nucleophilic substitution under harsh conditions or through photochemical reactions.

Specific studies on the thermal and photochemical stability of this compound are not extensively reported. However, benzofuran itself can polymerize slowly at ambient temperatures, a process that is accelerated by heat and acidic catalysts nih.gov. It is plausible that this compound could exhibit similar tendencies under forcing conditions.

The following table summarizes the potential degradation pathways for this compound based on the known chemistry of benzofurans and its functional groups.

| Degradation Pathway | Conditions | Potential Products |

| Oxidative Ring Opening | Metabolic activation (e.g., cytochrome P450), chemical oxidants | Ring-opened dicarbonyl compounds and subsequent degradation products |

| Hydrolysis of Nitrile | Acidic or basic conditions | 7-Chlorobenzofuran-5-carboxylic acid, 7-Chlorobenzofuran-5-carboxamide |

| Nucleophilic Aromatic Substitution | Harsh nucleophilic conditions | Substitution of the chloro group |

| Polymerization | Heat, acidic catalysts | Polymeric materials |

Advanced Spectroscopic and Spectrometric Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No specific ¹H or ¹³C NMR data for 7-Chlorobenzofuran-5-carbonitrile, including chemical shifts (δ), coupling constants (J), or the solvent used for analysis, were found in a thorough review of scientific literature.

Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Analysis

Detailed experimental IR and Raman spectra for this compound, which would provide information on the vibrational modes of its functional groups (such as the nitrile -C≡N and the chloro C-Cl bonds, as well as the benzofuran (B130515) ring system), are not available in the public domain.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Specific High-Resolution Mass Spectrometry (HRMS) data, which would confirm the elemental composition and exact mass of this compound, have not been publicly reported.

UV-Visible and Fluorescence Spectroscopy

Experimental data on the UV-Visible absorption and fluorescence emission properties of this compound, including maximum absorption (λmax) and emission wavelengths, as well as molar absorptivity coefficients, are not documented in accessible scientific literature.

Computational and Theoretical Studies

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can determine the ground-state energy of the molecule and derive various properties, including optimized geometry, vibrational frequencies, and electronic characteristics. researchgate.netncsu.edu For a molecule like 7-Chlorobenzofuran-5-carbonitrile, DFT calculations, typically using a basis set such as B3LYP/6-311++G(d,p), would provide a foundational understanding of its stability and electronic distribution. nih.govsemanticscholar.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. nih.govresearchgate.net A small energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, this analysis would pinpoint its electron-donating and accepting capabilities, which is fundamental to understanding its potential interactions.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the reactive sites within a molecule for both electrophilic and nucleophilic attack. nih.govnih.gov The MEP map visualizes the electrostatic potential on the molecule's surface, with different colors representing varying charge distributions. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, susceptible to nucleophilic attack). nih.govresearchgate.net An MEP map of this compound would highlight the electronegative nitrogen of the nitrile group and the chlorine atom as potential sites for interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled donor orbitals and empty acceptor orbitals. researchgate.netmalayajournal.org The stabilization energy (E(2)) calculated in NBO analysis quantifies the strength of these interactions, offering insights into the molecule's stability. researchgate.net For this compound, NBO analysis could elucidate the electronic effects of the chloro and cyano substituents on the benzofuran (B130515) ring system.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov A docking study involving this compound would require a specific protein target. The simulation would calculate the binding energy (e.g., in kcal/mol) and visualize the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues in the protein's active site. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule or a ligand-receptor complex over time. researchgate.net By simulating the motions of atoms and molecules, MD can assess the stability of the complex predicted by molecular docking. nih.gov Key metrics from an MD simulation, such as the Root Mean Square Deviation (RMSD), help determine if the ligand remains stably bound in the receptor's active site. nih.gov An MD simulation of this compound docked with a target protein would confirm the stability of its binding mode.

In Silico ADME/Tox Predictions and Pharmacokinetic Profiling

In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are computational methods used to evaluate the drug-likeness and pharmacokinetic profile of a compound. nih.govnih.gov These predictions assess properties based on the molecule's structure, such as lipophilicity (logP), solubility, plasma protein binding, and potential to cross the blood-brain barrier. nih.govnih.gov Models like Lipinski's "Rule of Five" are often used as an initial filter for oral bioavailability. nih.gov For this compound, these predictions would provide a preliminary assessment of its potential as a drug candidate, guiding further experimental validation.

Applications in Medicinal and Biological Chemistry

Anticancer and Antiproliferative Activities

Benzofuran (B130515) derivatives have shown significant potential as anticancer agents, with research highlighting their ability to act as potent cytotoxic agents against malignant tumors. nih.gov The addition of halogen atoms like chlorine to the benzofuran ring has been observed to consistently increase anticancer activities, likely due to the formation of halogen bonds that improve binding affinity to molecular targets. nih.gov

The dynamic process of tubulin polymerization into microtubules is a critical target for cancer therapy, as its disruption can lead to cell cycle arrest and apoptosis. researchgate.net Certain benzofuran derivatives have been identified as inhibitors of this process. For instance, an analogue of Combretastatin A-4, a natural compound known for its antimitotic activity, which incorporates a benzofuran core, has been investigated as a lead compound for designing novel tubulin polymerization inhibitors. nih.gov The inhibition of tubulin polymerization within tumor cells is a key strategy in the development of anticancer treatments. nih.gov Compounds that bind to the colchicine site on tubulin are of particular interest as they may overcome resistance mediated by P-glycoprotein efflux pumps. nih.gov

The Epidermal Growth Factor Receptor (EGFR) is a member of the receptor tyrosine kinase family and a primary driver in non-small-cell lung cancer (NSCLC), making it a significant therapeutic target. nih.govnih.gov Furan and pyrimidine-based heterocyclic compounds have shown promise as EGFR inhibitors by disrupting the EGFR signaling pathway, which is often dysregulated in cancer. nih.gov

A study focusing on nitrile derivatives containing a benzofuran scaffold demonstrated significant EGFR tyrosine kinase (TK) inhibitory activity. researchgate.net Several cyanobenzofuran derivatives displayed potent inhibition of EGFR-TK, with IC50 values ranging from 0.81 to 1.12 µM, comparable to the reference drug gefitinib (IC50 = 0.90 µM). researchgate.net Molecular docking analyses suggested that these compounds could effectively bind to the active site of EGFR TK. researchgate.net Further research on benzofuran-indole hybrids also identified potent and selective EGFR inhibitors that showed significant effects against the double mutant L858R/T790M EGFR, which is common in NSCLC. nih.gov

Inducing apoptosis, or programmed cell death, in cancer cells is a primary goal of chemotherapy. mdpi.com Derivatives of 5-chlorobenzofuran have been identified as potential apoptotic antitumor agents. nih.gov Research into 5-chlorobenzofuran-2-carboxamides revealed that several compounds in this class could significantly increase the levels of active caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

The pro-apoptotic mechanisms of these compounds involve both the intrinsic and extrinsic pathways. The most active compounds were shown to increase the levels of caspases 8 and 9. nih.gov Furthermore, they induced the expression of the pro-apoptotic protein Bax, down-regulated the anti-apoptotic protein Bcl-2, and promoted the overexpression of Cytochrome C in MCF-7 breast cancer cells. nih.gov Other studies on cyanobenzofuran derivatives confirmed their ability to induce apoptosis, with specific compounds causing a 5.7- to 7.3-fold increase in caspase-3 levels and promoting cell cycle arrest. researchgate.net Halogenated benzofurans have also been shown to induce apoptosis in a caspase-dependent manner in HepG2 and A549 cancer cells. nih.gov

Derivatives of chlorobenzofuran and cyanobenzofuran have demonstrated broad-spectrum cytotoxic activity against various human cancer cell lines. In vitro studies have quantified this antiproliferative activity using metrics like the half-maximal inhibitory concentration (IC50).

For example, a series of cyanobenzofuran derivatives showed notable activity against liver (HePG2), colon (HCT-116), and breast (MCF-7) cancer cell lines. researchgate.net Similarly, hybrid compounds combining a chlorinated benzofuran ring with an N-aryl piperazine moiety were potent against lung (A549), cervical (HeLa), breast (MCF-7), and gastric (SGC7901) cancer cell lines. nih.gov Other studies have investigated the effects of benzofuran-isatin conjugates on colorectal adenocarcinoma (HT29) and metastatic colorectal cancer (SW620) cells, showing a dose-dependent inhibition of cell viability. frontiersin.org

Antimicrobial Activities (Antibacterial and Antifungal)

Benzofuran derivatives have been recognized for their anti-infective properties against a range of microorganisms, including bacteria and fungi. nih.govnih.gov The core benzofuran structure is found in numerous natural and synthetic compounds that exhibit antimicrobial activity. researchgate.net

In terms of antibacterial action, newly designed benzofuran derivatives containing disulfide moieties have shown remarkable activity against common plant pathogens such as Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicola (Xoc), and Xanthomonas axonopodis pv. citri (Xac). nih.gov One optimized compound demonstrated significantly better in vitro antibacterial activity against these pathogens than the positive controls, with EC50 values of 0.28 µg/mL against Xoo and 0.56 µg/mL against Xoc. nih.gov Other research has focused on hybrid molecules, such as those combining benzofuran with triazine, which have shown efficacy against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Salmonella enteritidis, Escherichia coli) bacteria. semanticscholar.org

Regarding antifungal properties, halogenated derivatives of benzofuran have been specifically noted for their activity. researchgate.net For instance, methyl esters of 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid exhibited antifungal effects against Candida albicans and other Candida species. researchgate.net

Anti-inflammatory Properties

The benzofuran skeleton is a key feature in many natural products with anti-inflammatory effects. nih.gov These compounds can modulate inflammatory responses through various mechanisms. Research has shown that certain benzofuran derivatives can inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov

One study on new heterocyclic/benzofuran hybrids identified a compound that exhibited an excellent inhibitory effect on the generation of NO with an IC50 value of 52.23 ± 0.97 μM and low cytotoxicity in RAW-264.7 cell lines. mdpi.com Further investigation into its mechanism revealed that the compound's anti-inflammatory effect was achieved by regulating the expression of key proteins in the NF-κB and MAPK signaling pathways, which are crucial in inflammatory processes. mdpi.com Another study on fluorinated benzofurans highlighted their ability to suppress LPS-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2, leading to decreased secretion of inflammatory mediators like prostaglandin E2 (PGE2), interleukin-6 (IL-6), and Chemokine (C-C) Ligand 2 (CCL2). mdpi.com

Enzyme Inhibition Studies

Carbonic Anhydrase Inhibition

There is no available research on the effects of 7-Chlorobenzofuran-5-carbonitrile on carbonic anhydrase isozymes.

Topoisomerase I Inhibition

There are no documented studies on the inhibitory action of this compound against Topoisomerase I.

Farnesyl Transferase Inhibition

The potential for this compound to act as an inhibitor of farnesyl transferase has not been explored in any published research.

Lysine Specific Demethylase 1 (LSD1) Inhibition

There is a lack of data concerning the inhibitory effects of this compound on Lysine Specific Demethylase 1 (LSD1).

Histamine Receptor Antagonism

No research has been conducted to evaluate the antagonist activity of this compound at any of the histamine receptors.

Chorismate Mutase Inhibition

Chorismate mutase (CM) is a crucial enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but absent in humans. This makes it an attractive target for the development of novel antimicrobial agents, including antitubercular drugs. nih.gov

In the search for new chorismate mutase inhibitors, a series of 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives were designed, synthesized, and evaluated. nih.govrsc.org The design was inspired by the known inhibitory activities of structurally similar indole-based compounds. nih.gov Initial in silico docking studies of the designed benzofuran derivatives against the Mycobacterium tuberculosis chorismate mutase (MtbCM) showed promising interactions, with strong hydrogen bonding and hydrophobic interactions at the enzyme's active site. nih.gov

Following the computational analysis, the most promising compounds were synthesized and evaluated in vitro. Several of the benzofuran derivatives exhibited significant inhibition of the chorismate mutase enzyme at a concentration of 30 µM. nih.govrsc.org These findings suggest that the benzofuran scaffold is a viable starting point for developing potent inhibitors of this essential bacterial enzyme. nih.gov

Table 1: In Vitro Chorismate Mutase (CM) Inhibition by Benzofuran Derivatives

| Compound ID | Structure | % Inhibition at 30 µM |

|---|---|---|

| 3h | 3-((5-methylbenzofuran-2-yl)methyl)- nih.govresearchgate.netnih.govtriazino[4,5-b]indazol-1(2H)-one | 64% nih.govrsc.org |

| 3i | 3-((5-chlorobenzofuran-2-yl)methyl)- nih.govresearchgate.netnih.govtriazino[4,5-b]indazol-1(2H)-one | 65% nih.govrsc.org |

| 3m | 6-chloro-3-((5-chlorobenzofuran-2-yl)methyl)- nih.govresearchgate.netnih.govtriazino[4,3-b]indazol-4(3H)-one | 65% nih.govrsc.org |

α-Amylase and α-Glucosidase Inhibition

Inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion, is a well-established therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov Heterocyclic compounds, including benzofuran derivatives, have been explored as potential inhibitors of these enzymes. nih.govresearchgate.net

A study investigating a series of hydroxylated 2-phenylbenzofurans found that the compounds were significantly more active against α-glucosidase than α-amylase. nih.gov One particular derivative, compound 16 , demonstrated exceptional potency, with an IC50 value 167 times lower than that of acarbose, a standard antidiabetic drug. Kinetic studies revealed that this compound acts as a mixed-type inhibitor of α-glucosidase. nih.gov

In another study, a series of benzofuran-based Schiff bases were synthesized and evaluated for their inhibitory potential. Many of these compounds showed varying degrees of inhibition against both α-amylase and α-glucosidase, with several analogues exhibiting greater potency than acarbose. researchgate.net

Table 2: α-Amylase and α-Glucosidase Inhibition by Benzofuran Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 16 (hydroxylated 2-phenylbenzofuran) | α-Glucosidase | 0.88 ± 0.05 | nih.gov |

| Analogue 12 (benzofuran Schiff base) | α-Amylase | 1.10 ± 0.10 | researchgate.net |

| Analogue 12 (benzofuran Schiff base) | α-Glucosidase | 1.40 ± 0.10 | researchgate.net |

| Acarbose (Standard) | α-Amylase | 11.50 ± 0.30 | researchgate.net |

| Acarbose (Standard) | α-Glucosidase | 12.20 ± 0.30 | researchgate.net |

Other Reported Biological Activities

The versatile benzofuran scaffold has been associated with a broad spectrum of other biological activities, including antiviral, anti-Alzheimer's, antitubercular, and antiprotozoal effects.

Antiviral Activity

Benzofuran derivatives have been identified as promising antiviral agents. A recent study found that certain benzofurans can act as agonists of the Stimulator of Interferon Genes (STING) pathway, which is involved in the innate immune response to viral infections. nih.gov These compounds induced the production of type I interferons and demonstrated the ability to inhibit the replication of human coronaviruses, including SARS-CoV-2, at nanomolar concentrations. nih.gov

Earlier research also highlighted the antiviral potential of this class. Specific derivatives, such as 1-(7-dodecyloxy-2-benzofuranyl)ethanone and 1-(7-tridecyloxy-2-benzofuranyl)ethanone, showed selective activity against respiratory syncytial virus (RSV). nih.gov Another compound, [di(2-acetylbenzofuranyl-7-oxy)]-n-propane, was found to be active against the influenza A virus. nih.gov Furthermore, a natural benzofuran derivative isolated from Eupatorium adenophorum displayed antiviral effects against two strains of RSV with IC50 values in the low micromolar range. rsc.org

Table 3: Antiviral Activity of Selected Benzofuran Derivatives

| Compound | Virus Target | Activity (EC50/IC50) |

|---|---|---|

| BZF-46OH | SARS-CoV-2 | 160 nM nih.gov |

| BZF-9OH | SARS-CoV-2 | 210 nM nih.gov |

| 1-(7-dodecyloxy-2-benzofuranyl)ethanone | Respiratory Syncytial Virus (RSV) | Specific Activity Reported nih.gov |

| [di(2-acetylbenzofuranyl-7-oxy)]-n-propane | Influenza A Virus | Specific Activity Reported nih.gov |

| Compound 56 (from E. adenophorum) | RSV LONG strain | 2.3 µM rsc.org |

Anti-Alzheimer’s Activity

The benzofuran structure is considered a valuable pharmacophore in the development of agents for Alzheimer's disease. researchgate.netacs.org This is partly due to its bioisosteric relationship to the indanone ring found in the established Alzheimer's drug donepezil. acs.org Research has focused on the ability of benzofuran derivatives to inhibit key enzymes implicated in the disease's pathology, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase (BACE-1). acs.orgnih.gov

A series of 3-aminobenzofuran derivatives were synthesized and shown to be potent inhibitors of both AChE and BuChE, with one compound (5f ) exhibiting an IC50 value of 0.64 µM against AChE. frontiersin.org In another study, 2-arylbenzofuran derivatives were developed as dual inhibitors of cholinesterases and BACE-1. nih.gov Compound 20 from this series showed AChE inhibition comparable to donepezil. nih.gov Additionally, novel hybrids linking benzofuran with aliphatic azacyclic moieties have demonstrated potent BACE-1 inhibition. acs.org

Table 4: Anti-Alzheimer's Activity of Selected Benzofuran Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 5f (3-aminobenzofuran derivative) | AChE | 0.64 frontiersin.org |

| 5f (3-aminobenzofuran derivative) | BuChE | 0.55 frontiersin.org |

| 20 (2-arylbenzofuran derivative) | AChE | 0.086 nih.gov |

| 4m (benzofuran-azacyclic hybrid) | BACE-1 | 0.134 acs.org |

| Donepezil (Standard) | AChE | 0.085 nih.gov |

Antitubercular Activity

Tuberculosis remains a major global health threat, and the benzofuran scaffold is considered a useful pharmacophore for developing new anti-tubercular drugs. nih.govresearchgate.net Some benzofuran derivatives exhibit unique mechanisms of action and are effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. nih.govresearchgate.net The inhibition of chorismate mutase, as detailed in section 6.4.7, represents one promising strategy for developing benzofuran-based antitubercular agents. nih.gov Compounds such as the 3-((5-chlorobenzofuran-2-yl)methyl) derivatives that showed 65% inhibition of the MtbCM enzyme are examples of this targeted approach. nih.govrsc.org

Antiprotozoal Activity

Benzofuran derivatives have demonstrated significant activity against several protozoan parasites responsible for diseases like human African trypanosomiasis (Trypanosoma brucei rhodesiense), malaria (Plasmodium falciparum), and leishmaniasis (Leishmania donovani).

A series of cationically substituted 2-phenylbenzofurans were synthesized and evaluated, with many compounds showing potent in vitro activity. nih.gov Several dications had antitrypanosomal effects comparable to the drugs pentamidine and melarsoprol, and twenty-six compounds were more active than pentamidine against P. falciparum. nih.gov Similarly, synthetic dihydrobenzofuran and benzofuran neolignans have been investigated as agents against Trypanosoma cruzi, the parasite that causes Chagas disease. mdpi.com One dihydrobenzofuran neolignan (DBN 1 ) showed particularly high activity against the intracellular amastigote form of T. cruzi. mdpi.com

Table 5: Antiprotozoal Activity of Selected Benzofuran Derivatives

| Compound Class/ID | Target Organism | Activity (IC50) |

|---|---|---|

| Cationic 2-phenylbenzofurans (multiple) | Trypanosoma brucei rhodesiense | Comparable to melarsoprol nih.gov |

| Cationic 2-phenylbenzofurans (multiple) | Plasmodium falciparum | More active than pentamidine nih.gov |

| Cationic 2-phenylbenzofurans (multiple) | Leishmania donovani | More active than pentamidine nih.gov |

| DBN 1 (dihydrobenzofuran neolignan) | Trypanosoma cruzi (Y strain) | 3.26 µM mdpi.com |

| DBN 2 (dihydrobenzofuran neolignan) | Trypanosoma cruzi (Tulahuen lac-Z strain) | 7.96 µM mdpi.com |

Structure Activity Relationship Sar Studies

Influence of Halogenation Position and Nature on Biological Activity

The position and type of halogen substituent on the benzofuran (B130515) ring significantly impact the biological activity of the resulting compounds. Studies on various benzofuran derivatives have shown that halogenation can modulate potency and selectivity for different biological targets.

For instance, in a series of citalopram (B1669093) analogues, a drug that contains a substituted isobenzofuran (B1246724) ring system, modifications at the 4- and 5-positions of the ring were generally well-tolerated at the serotonin (B10506) transporter (SERT). nih.gov Specifically, the 5-bromo analogue demonstrated high binding affinity and selectivity for SERT. nih.gov Another study on benzofuran derivatives revealed that compounds with two bromo substituents, one on the C-5 position of the benzofuran ring and another on the phenyl ring, exhibited excellent antibacterial activity. nih.gov This suggests that both the position and the nature of the halogen are crucial.

The introduction of halogens can affect the electronic properties and lipophilicity of the molecule, which in turn influences its ability to cross cell membranes and interact with target proteins. For example, electron-withdrawing groups, such as halogens, at specific positions can enhance the anticancer activity of benzofuran derivatives. nih.gov

Below is a table summarizing the effect of halogen substitution on the biological activity of selected benzofuran derivatives.

| Compound/Analog Series | Halogen Position | Halogen Type | Observed Biological Activity |

| Citalopram Analogues | 5 | Bromo | High binding affinity and selectivity for SERT. nih.gov |

| Benzofuran Derivatives | 5 (Benzofuran) & 4 (Phenyl) | Bromo | Excellent antibacterial activity. nih.gov |

| Citalopram Analogues | 5 | Iodo | High binding affinity and selectivity for SERT. nih.gov |

Role of the Carbonitrile Group in Ligand-Receptor Interactions

The carbonitrile group (a nitrile group, -C≡N) is a significant functional group in medicinal chemistry, known for its ability to participate in various noncovalent interactions with biological receptors. unina.it In the context of 7-Chlorobenzofuran-5-carbonitrile, the carbonitrile group at the 5-position is expected to play a key role in defining its pharmacological profile.

Research on other heterocyclic compounds has shown that the nitrile moiety can be a crucial pharmacophore. For example, in the development of certain enzyme inhibitors, the nitrile group has been shown to form key interactions with active site residues, leading to potent inhibition.

Impact of Substituent Modifications on the Benzofuran Core

Modifications of substituents on the benzofuran core, beyond the specific chloro and carbonitrile groups of this compound, have been extensively studied to understand their impact on biological activity. The benzofuran scaffold itself is a versatile platform, and alterations at various positions can lead to a wide range of pharmacological effects. nih.govnih.gov

Studies have shown that the introduction of different functional groups at various positions of the benzofuran ring can significantly alter the biological profile of the resulting molecules. For instance, the presence of a hydroxyl group at the C-4 position of a benzofuran derivative led to excellent antibacterial activity against certain strains. nih.gov In another example, the type of substituent at the phenyl moiety of benzofuran-3-carboxaldehyde derivatives had a crucial effect on their anticancer activity, with electron-withdrawing groups like nitro and bromo functions enhancing potency. nih.gov

The position of substituents is also critical. A study on substituted benzofurans showed that a 6-methoxy group resulted in maximum inhibitory activity in a particular assay, while a 4-methoxy group led to the least activity. nih.gov This highlights the sensitivity of biological activity to the precise placement of functional groups on the benzofuran core.

The following table illustrates the impact of various substituent modifications on the benzofuran core from different studies.

| Base Scaffold | Substituent and Position | Resulting Biological Activity |

| Benzofuran | 4-hydroxyl | Excellent antibacterial activity against S. aureus and MRSA. nih.gov |

| Benzofuran-3-carboxaldehyde | 4-Nitro or 4-Bromo on phenyl moiety | Effective reduction in viability of UO-31 renal cancer cells. nih.gov |

| Benzofuran | 6-methoxy | Maximum inhibitory activity in an anticancer assay. nih.gov |

| Benzofuran | 4-methoxy | Least inhibitory activity in the same anticancer assay. nih.gov |

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional shape (conformation) and stereochemistry of a molecule are fundamental to its interaction with chiral biological receptors like proteins and enzymes. For substituted benzofurans, including this compound, the planarity of the benzofuran ring system is a key feature, but the orientation of its substituents can influence how the molecule presents itself to its biological target.

While the benzofuran ring itself is largely planar, the rotational freedom of substituent groups can lead to different conformations. oup.com For molecules with stereocenters, the absolute configuration (R or S) can be the difference between a highly active drug and an inactive or even harmful enantiomer.

In the case of citalopram, which has a chiral center, the S-(+)-enantiomer is responsible for the majority of its serotonin reuptake inhibition activity. nih.gov This underscores the importance of stereochemistry in the biological activity of benzofuran-containing compounds.

Conformational analysis of substituted benzenes and related heterocyclic systems often involves computational methods to predict the most stable conformations and their relative energies. rsc.org These studies can provide insights into the preferred spatial arrangement of functional groups, which is crucial for understanding ligand-receptor binding. For instance, the dihedral angle between the phenyl rings in benzophenone (B1666685) derivatives is highly dependent on the nature and position of substituents. nih.gov While specific conformational analysis data for this compound is not available in the search results, the principles derived from related structures are applicable. The interplay between the chloro and carbonitrile groups could influence the fine-tuning of the molecule's orientation within a binding pocket.

Future Directions and Research Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of substituted benzofurans has evolved significantly, moving towards methods that offer greater efficiency, milder reaction conditions, and improved atom economy. nih.gov While specific high-yield routes for 7-Chlorobenzofuran-5-carbonitrile are not extensively detailed in current literature, future research can leverage modern catalytic strategies to construct this scaffold.

Promising approaches include:

Domino Reactions: Lewis acid-catalyzed domino reactions, such as those using boron trifluoride diethyl etherate, have proven effective for creating benzofuran (B130515) derivatives from diynols and dicarbonyl compounds in high yields (75–91%). nih.gov Adapting this methodology could provide an efficient pathway.

Visible-Light-Mediated Catalysis: The use of visible light to promote organic reactions represents a green and powerful tool. A recently developed route synthesizes benzofuran heterocycles from disulfides and enynes, proceeding through a radical mechanism to give high yields. nih.gov Exploring this for the target molecule could offer a sustainable synthetic alternative.

Transition-Metal-Free Cyclization: Base-mediated intramolecular cyclization, for instance using potassium tert-butoxide with o-bromobenzylvinyl ketone precursors, offers a transition-metal-free approach. nih.gov This strategy is notable for its broad substituent tolerance and could be tailored for the synthesis of this compound. nih.gov

| Synthetic Strategy | Key Features | Potential for this compound | Reference |

| Lewis-Acid-Catalyzed Domino Reaction | High efficiency and yield (75-91%); involves propargylation and intramolecular cyclization. | Could enable rapid assembly of the core structure from appropriately substituted precursors. | nih.gov |

| Visible-Light-Mediated Catalysis | Utilizes a sustainable energy source; proceeds via radical intermediates under mild conditions. | Offers a green chemistry approach, potentially improving the environmental profile of the synthesis. | nih.gov |

| Base-Mediated Intramolecular Cyclization | Transition-metal-free; broad substituent tolerance. | Applicable for creating the benzofuran ring with the required chloro and cyano functionalities. | nih.gov |

Integration of this compound into Advanced Materials Research

While primarily investigated for its biological potential, the structural features of this compound suggest its utility in advanced materials. The benzofuran core is an aromatic, heterocyclic system that can participate in π-stacking interactions, and the nitrile group offers unique electronic and coordination properties.

Future research could explore its integration into:

Organic Electronics: Benzofuran-containing polymers and small molecules are known in the field of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-withdrawing nature of the nitrile and chloro groups could be exploited to tune the electronic energy levels (HOMO/LUMO) of new materials for these applications.

Corrosion Inhibitors: Heterocyclic compounds containing nitrogen and other heteroatoms are effective corrosion inhibitors for metals. Derivatives of carbonitriles have been shown to form protective films on steel alloy surfaces. researchgate.net The this compound molecule could be investigated for its ability to adsorb onto metal surfaces and protect against corrosion, a property enhanced by its heteroatoms and π-system. researchgate.net

Functional Polymers: The nitrile group can be chemically transformed (e.g., hydrolysis to a carboxylic acid or reduction to an amine) or used as a site for polymerization, allowing the incorporation of the rigid, photoactive benzofuran unit into novel polymer backbones.

Rational Drug Design Utilizing this compound as a Lead Compound

The benzofuran scaffold is present in numerous compounds with a wide array of biological activities, including anticancer, antibacterial, antiviral, and neuroprotective effects. nih.gov The specific substituents on this compound make it a compelling starting point for rational drug design.

Role of the Nitrile Group: The carbonitrile (cyano) group at the 5-position is a versatile pharmacophore element. It is a potent electron-withdrawing group, a hydrogen bond acceptor, and is relatively stable metabolically. Its presence is noted in established drugs and clinical candidates, such as the antidepressant citalopram (B1669093), which contains a dihydroisobenzofuran-5-carbonitrile core. nih.gov This suggests the nitrile at this position is well-tolerated and can be key for interacting with biological targets like the serotonin (B10506) transporter (SERT). nih.gov

| Target/Activity | Key Structural Insights from Related Benzofurans | Potential Application for this compound Derivatives | Reference |

| Anticancer (Tubulin Inhibition) | A C7-hydroxyl group and a C2-substituent on a benzofuran core led to a tenfold increase in antimitotic activity in the BNC105 analogue. | Modification of the C2 position of the 7-chlorobenzofuran (B1585391) scaffold could yield potent tubulin polymerization inhibitors. | nih.gov |

| Anticancer (uPA Inhibition) | Amiloride analogues based on a benzofuran scaffold have been developed as inhibitors of the urokinase-type plasminogen activator (uPA) system to combat cancer metastasis. | The this compound core could be elaborated to design novel uPA inhibitors. | nih.gov |

| Anticancer (General) | The addition of chloro and phenol (B47542) groups to benzofuran-based compounds improved binding interactions and anticancer activity. | The inherent chloro group provides a strong starting point for developing potent anticancer agents. | nih.gov |

| Neurotransmission (SERT Inhibition) | The 5-carbonitrile group is a key feature in citalopram analogues designed as probes for the serotonin transporter (SERT). | The compound serves as a lead for designing novel CNS-active agents targeting SERT. | nih.gov |

Exploration of Bioisosteric Replacements and Analog Development

Bioisosteric replacement is a powerful strategy in drug design to modulate a compound's activity, selectivity, and pharmacokinetic profile. cambridgemedchemconsulting.combenthamscience.com this compound offers two primary sites for such modifications.

Replacements for the 5-Carbonitrile Group: The nitrile group is often considered a bioisostere for other functional groups. Conversely, it can be replaced to fine-tune properties. Potential replacements include:

Tetrazole Ring: A 1H-tetrazole ring is a well-established non-classical bioisostere of a carboxylic acid and can also serve as a replacement for a nitrile. drughunter.com It maintains comparable acidity to carboxylic acids while being more lipophilic, and its hydrogen-bonding capacity can enhance target binding affinity. drughunter.com

Oxadiazoles/Thiadiazoles: Heterocyclic rings like 5-oxo-1,2,4-oxadiazoles can act as acidic replacements that are significantly more lipophilic than tetrazoles, which may improve oral bioavailability. drughunter.com

Acyl Sulfonamides: These groups can mimic the hydrogen-bonding properties of the nitrile while offering different electronic and solubility profiles, potentially leading to significant gains in potency. drughunter.com

Replacements for the 7-Chloro Group: The chlorine atom can be replaced by other groups to modulate halogen bonding potential, size, and metabolic stability.

Other Halogens (F, Br): Replacing chlorine with fluorine would decrease size and increase electronegativity, potentially altering binding interactions. Bromine would increase size and polarizability, which could enhance halogen bonding.

Trifluoromethyl (CF₃) Group: The CF₃ group is a common bioisostere for chlorine. cambridgemedchemconsulting.com It is strongly electron-withdrawing and highly lipophilic, and it can improve metabolic stability.

Deuterium (B1214612): Replacing a hydrogen atom adjacent to the chloro group with deuterium can sometimes be used to modulate metabolism by taking advantage of the kinetic isotope effect, potentially increasing the compound's stability and half-life. cambridgemedchemconsulting.com

| Original Group | Potential Bioisostere | Rationale for Replacement | Reference |

| 5-Carbonitrile (-CN) | 1H-Tetrazole | Mimics hydrogen bonding properties; introduces acidic character; enhances binding affinity. | drughunter.com |

| 5-Carbonitrile (-CN) | Oxadiazole / Thiadiazole | Increases lipophilicity compared to tetrazole; can improve bioavailability. | drughunter.com |

| 7-Chloro (-Cl) | Trifluoromethyl (-CF₃) | Increases lipophilicity and metabolic stability; strong electron-withdrawing character. | cambridgemedchemconsulting.com |

| 7-Chloro (-Cl) | Bromine (-Br) | Increases size and polarizability, potentially enhancing halogen bonding interactions. | nih.gov |

In-depth Mechanistic Studies of Biological Actions

While rational design can propose new derivatives, understanding their precise mechanism of action is crucial for further development. For this compound and its future analogs, in-depth mechanistic studies will be essential. Based on the activities of related benzofurans, several potential biological targets and pathways warrant investigation.

Enzyme Inhibition Assays: If designed as anticancer agents, derivatives should be tested against specific targets like tubulin, the urokinase-type plasminogen activator (uPA), or various kinases to confirm their mechanism of action. nih.gov

Receptor Binding Studies: For compounds designed to target the central nervous system, radioligand binding assays for transporters like SERT and various neurotransmitter receptors will be necessary to determine affinity and selectivity. nih.gov

Cellular Assays: Studies on cell viability, apoptosis, and cell cycle progression in relevant cancer cell lines can elucidate the cellular consequences of target engagement. nih.gov For example, assays could confirm if a compound induces antimitotic arrest consistent with tubulin inhibition. nih.gov

Structural Biology: Co-crystallization of lead compounds with their target proteins (e.g., an enzyme or receptor) would provide invaluable atomic-level insight into the binding mode. This would confirm the role of the chloro and nitrile groups in target recognition and guide further structure-based drug design.

| Potential Biological Target | Associated Biological Activity | Example from Related Compounds | Reference |

| Tubulin | Anticancer (Antimitotic) | The benzofuran derivative BNC105 is a tubulin polymerization inhibitor. | nih.gov |

| uPA (urokinase-type plasminogen activator) | Anticancer (Anti-metastasis) | Amiloride-based benzofuran derivatives inhibit uPA proteolytic activity. | nih.gov |

| SERT (Serotonin Transporter) | Antidepressant / CNS modulation | Citalopram analogues with a 5-carbonitrile group bind to SERT. | nih.gov |

| Estrogen Receptor Beta | Hormone-related Cancer Therapy | 7-substituted 2-phenyl-benzofurans have been developed as selective ERβ ligands. | drugbank.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Chlorobenzofuran-5-carbonitrile, and what are their key challenges?

- Methodology : The compound can be synthesized via multi-step reactions involving halogenation and nitrile introduction. For example, chlorination of benzofuran derivatives using reagents like POCl₃ or SOCl₂, followed by cyanation via nucleophilic substitution (e.g., KCN/CuCN). Retrosynthetic analysis suggests starting from substituted furan precursors, leveraging palladium-catalyzed cross-coupling for regioselective functionalization .

- Challenges : Competing side reactions (e.g., over-halogenation), low yields in nitrile formation, and purification difficulties due to structural analogs. Optimization of reaction temperature and catalyst loading is critical .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Aromatic protons in benzofuran typically appear as doublets (δ 6.8–7.5 ppm), with deshielding at C5 due to the electron-withdrawing nitrile. Chlorine substitution at C7 splits signals due to anisotropic effects .

- IR : A sharp peak ~2230 cm⁻¹ confirms the nitrile group. Absence of OH/NH stretches rules out impurities.

- MS : Molecular ion [M⁺] at m/z 177 (C₉H₄ClNO) with fragments at m/z 141 (loss of Cl) and 113 (loss of CN) .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for this compound under varying catalytic conditions?

- Methodology : Use Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, catalyst type). For instance, Pd/C vs. CuI in Ullmann coupling may yield divergent regioselectivity. Statistical analysis (ANOVA) identifies significant factors, while in situ FTIR monitors intermediate formation .

- Case Study : Conflicting reports on nitrile stability under acidic conditions can be addressed via pH-controlled kinetic studies, revealing hydrolysis thresholds (e.g., pH < 3 leads to carboxylic acid formation) .

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. The nitrile group at C5 lowers LUMO energy, enhancing susceptibility to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on transition states. Polar aprotic solvents stabilize charge separation during SNAr mechanisms .

Q. What are the limitations of current synthetic methods for introducing substituents at the C3 position of this compound?

- Analysis : Steric hindrance from the fused benzene ring and electron-withdrawing groups (Cl, CN) deactivates C3. Directed ortho-metalation (DoM) using LDA or TMPMgCl·LiCl enables functionalization but requires cryogenic conditions (−78°C) and anhydrous solvents .

- Innovative Approach : Photoredox catalysis under blue light (450 nm) with Ir(ppy)₃ generates radicals at C3, enabling C–H arylation with aryl diazonium salts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.